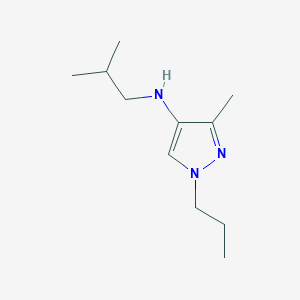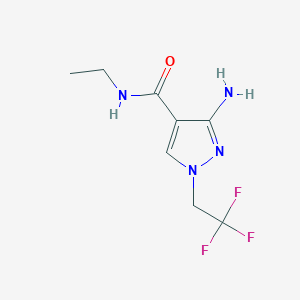![molecular formula C15H21N3O2 B11734009 2-methoxy-4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11734009.png)
2-methoxy-4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-{[(2-metilpropil)-1H-pirazol-4-il]amino}metil)-2-metoxifenol es un compuesto orgánico complejo con una estructura única que combina un grupo fenol con una unidad de pirazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[(4-{[(2-metilpropil)-1H-pirazol-4-il]amino}metil)-2-metoxifenol típicamente implica los siguientes pasos:
Formación de la unidad pirazol: El anillo de pirazol se puede sintetizar mediante la reacción de hidracina con una 1,3-dicetona en condiciones ácidas.
Adición del grupo fenol: El grupo fenol se introduce a través de una reacción de sustitución nucleofílica, donde el derivado de pirazol reacciona con un derivado de fenol en presencia de una base.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala, utilizando reactores de flujo continuo y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
4-[(4-{[(2-metilpropil)-1H-pirazol-4-il]amino}metil)-2-metoxifenol puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo fenol se puede oxidar para formar quinonas.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: El grupo metoxilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el gas hidrógeno (H₂) con un catalizador de paladio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo utilizan bases como hidróxido de sodio (NaOH) o carbonato de potasio (K₂CO₃).
Productos principales
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Aminas y otros derivados reducidos.
Sustitución: Varios derivados de fenol sustituidos.
Aplicaciones Científicas De Investigación
4-[(4-{[(2-metilpropil)-1H-pirazol-4-il]amino}metil)-2-metoxifenol tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en síntesis orgánica y como ligando en química de coordinación.
Biología: Estudiado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: Investigado por sus posibles efectos terapéuticos, particularmente en el tratamiento de enfermedades que involucran estrés oxidativo e inflamación.
Industria: Utilizado en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 4-[(4-{[(2-metilpropil)-1H-pirazol-4-il]amino}metil)-2-metoxifenol involucra su interacción con dianas moleculares y vías específicas:
Dianas moleculares: El compuesto puede interactuar con enzimas y receptores involucrados en el estrés oxidativo e inflamación.
Vías: Puede modular vías de señalización relacionadas con la producción de especies reactivas de oxígeno (ROS) y citoquinas inflamatorias.
Comparación Con Compuestos Similares
Compuestos similares
Éter metílico de isoeugenol: Similar en estructura pero carece de la unidad de pirazol.
Metil carvacrol: Contiene un grupo metoxilo y un grupo fenol, pero difiere en el resto de la estructura.
Fenol, 2-metoxil-4-(1-propenil)-: Estructura de fenol similar pero con diferentes sustituyentes.
Singularidad
4-[(4-{[(2-metilpropil)-1H-pirazol-4-il]amino}metil)-2-metoxifenol es único debido a la presencia de un grupo fenol con sustitución de metoxilo y una unidad de pirazol, lo que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C15H21N3O2 |
|---|---|
Peso molecular |
275.35 g/mol |
Nombre IUPAC |
2-methoxy-4-[[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C15H21N3O2/c1-10(2)18-9-13(11(3)17-18)16-8-12-5-6-14(19)15(7-12)20-4/h5-7,9-10,16,19H,8H2,1-4H3 |
Clave InChI |
FOVHXDUEULEJHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1NCC2=CC(=C(C=C2)O)OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733950.png)
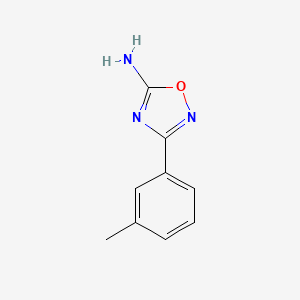
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733960.png)
![1-cyclopentyl-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733968.png)
![[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733969.png)
![1,3-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11733976.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733983.png)
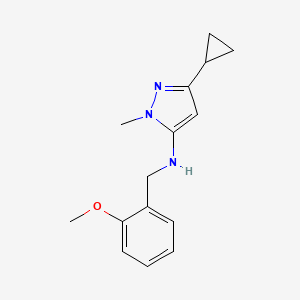
![1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B11733997.png)
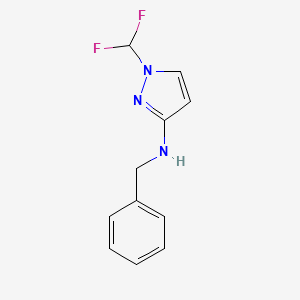
![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11733999.png)
